N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE
Overview
Description
N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a benzenesulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE typically involves a series of nucleophilic substitution reactions. One common method includes the reaction of 4-chlorophenyl isocyanate with 4-aminobenzenesulfonamide, followed by the addition of acetic anhydride to form the final product. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(3-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE
- N-(4-{[(4-BROMOPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE
- N-(4-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE
Uniqueness
N-(4-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}BENZENESULFONYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group enhances its ability to participate in various chemical reactions, while the carbamoyl and benzenesulfonyl groups contribute to its biological activity .
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]sulfonylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-10(20)19-24(22,23)14-8-6-13(7-9-14)18-15(21)17-12-4-2-11(16)3-5-12/h2-9H,1H3,(H,19,20)(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPIAFAGHGNMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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